4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This may include the use of advanced catalysts and automated reaction systems to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors involved in critical cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Pyrazole Derivatives: Compounds like 1,3,5-trisubstituted-1H-pyrazoles have similar core structures and are used in various applications, including as fluorescent probes and pharmaceuticals.
Uniqueness
3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C23H18Cl2N2O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-17-9-5-7-15(13-17)22-21(25)23(16-8-6-10-18(14-16)29-2)27(26-22)20-12-4-3-11-19(20)24/h3-14H,1-2H3 |
InChI Key |
XYFPMHUTFSSJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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